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molecular formula C12H17NO2 B8387046 Ethyl 5-(2-pyridyl)pentanoate

Ethyl 5-(2-pyridyl)pentanoate

Cat. No. B8387046
M. Wt: 207.27 g/mol
InChI Key: DVOPEILSPUBYLM-UHFFFAOYSA-N
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Patent
US05334716

Procedure details

To a solution of ethyl (4E)-5-(2-pyridyl)-4-pentenoate (1.84 g) in ethanol (15 ml) was added 10% palladium on carbon (145 mg), and the mixture was stirred for 3 hours under an atmosphere of hydrogen (4 atm), and then filtered through a celite pad. Removal of the solvent in vacuo gave ethyl 5-(2-pyridyl)pentanoate (1.84 g).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
145 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1/[CH:7]=[CH:8]/[CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
N1=C(C=CC=C1)/C=C/CCC(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
145 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours under an atmosphere of hydrogen (4 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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